Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

Description

BenchChem offers high-quality Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVGROBAFGODPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535001 | |

| Record name | Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89204-91-1 | |

| Record name | Methyl 5-(2-chlorophenyl)-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89204-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" chemical properties

An In-Depth Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Synthesizing data from established chemical literature and supplier technical sheets, this document details the compound's core properties, plausible synthetic routes, reactivity, and its strategic importance in the development of novel therapeutic agents.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a privileged five-membered heterocycle that constitutes the core of numerous natural products and synthetic pharmaceutical agents. Its unique electronic properties, ability to act as a bioisostere for ester and amide groups, and its rigid, planar structure make it an attractive scaffold for modulating drug-receptor interactions. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate serves as a critical intermediate, offering multiple points for chemical diversification in the quest for new bioactive molecules.[1][2]

Core Chemical and Physical Properties

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a functionally rich molecule featuring an oxazole core, a chlorinated aromatic ring, and a methyl ester group. These features dictate its physical properties, reactivity, and utility in synthetic applications.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | N/A |

| CAS Number | 89204-91-1 | [1][3][4] |

| Molecular Formula | C₁₁H₈ClNO₃ | [1][3][4] |

| Molecular Weight | 237.64 g/mol | [1][3][4] |

| Purity (Typical) | ≥98% | [1][4] |

| Storage Conditions | Store at -20°C for long-term stability. | [3] |

Structural Analysis

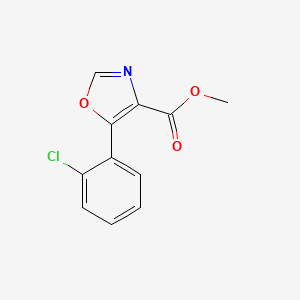

The molecule's structure is defined by the oxazole ring substituted at the C4 and C5 positions. The 2-chlorophenyl group at C5 introduces steric and electronic effects that influence the molecule's conformation and reactivity, while the methyl carboxylate at C4 provides a key handle for further chemical modification.

Caption: Chemical structure of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.

Synthesis and Mechanistic Insights

While specific proprietary synthesis routes may vary, a plausible and efficient method for constructing substituted oxazoles involves the cyclization of β-enamino ketoester intermediates. This approach offers good control over regioselectivity and is adaptable for various substituted analogs.[5][6]

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitable 1,3-dicarbonyl compound.

Caption: General synthetic workflow for oxazole-4-carboxylates.

Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for similar heterocyclic systems.[5][6]

-

Step 1: Synthesis of the β-Enamino Ketoester Intermediate.

-

To a solution of the appropriate 1,3-dicarbonyl precursor (e.g., methyl 2-(2-chlorobenzoyl)acetate) (1.0 eq) in a suitable solvent like toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Rationale: DMF-DMA serves as both a reactant and a dehydrating agent, efficiently driving the condensation reaction to form the enamine.

-

Heat the reaction mixture at 80-100°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude β-enamino ketoester, which can often be used in the next step without further purification.

-

-

Step 2: Cyclization to Form the Oxazole Ring.

-

Dissolve the crude β-enamino ketoester intermediate (1.0 eq) in methanol.

-

Add hydroxylamine hydrochloride (1.5 eq).

-

Rationale: Hydroxylamine attacks the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the stable aromatic oxazole ring. Methanol is an effective polar protic solvent for this transformation.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

-

If the product remains in solution, concentrate the mixture in vacuo and purify the residue using column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient) to afford the pure Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.

-

Spectroscopic Characterization (Predicted)

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While specific experimental data for this compound is not publicly available, its expected spectral features can be reliably predicted based on its functional groups and data from closely related analogs.[5][6][7]

Table 2: Predicted NMR and IR Spectral Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons (C₆H₄) | δ 7.2 - 7.6 ppm (multiplet, 4H) | Protons on the 2-chlorophenyl ring. |

| Oxazole Proton (C2-H) | δ ~8.5 ppm (singlet, 1H) | The proton at the C2 position of the oxazole ring is typically deshielded. | |

| Methyl Ester Protons (OCH₃) | δ ~3.9 ppm (singlet, 3H) | Protons of the methyl group attached to the ester oxygen. | |

| ¹³C NMR | Oxazole Ring Carbons | C2: ~150 ppm, C4: ~108 ppm, C5: ~180 ppm | Characteristic shifts for substituted oxazole rings, based on similar structures.[5] |

| Ester Carbonyl (C=O) | δ ~162 ppm | Typical chemical shift for an ester carbonyl carbon. | |

| Methyl Ester Carbon (OCH₃) | δ ~53 ppm | Typical chemical shift for a methyl ester carbon. | |

| Aromatic Carbons (C₆H₄) | δ 125 - 135 ppm | Range for carbons in the substituted phenyl ring. | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ | Strong absorption characteristic of an ester carbonyl group. |

| C=N / C=C Stretch | ~1500-1650 cm⁻¹ | Absorptions from the oxazole and phenyl rings. | |

| C-O Stretch | ~1100-1300 cm⁻¹ | Stretching vibrations from the ester and oxazole ether linkages. | |

| C-Cl Stretch | ~750-800 cm⁻¹ | Characteristic absorption for an ortho-substituted chlorobenzene. |

Reactivity and Derivatization Potential

The true value of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate lies in its potential for chemical diversification, making it a versatile scaffold for building libraries of drug candidates.[1]

-

Ester Manipulation: The methyl ester at C4 is a primary site for modification. It can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HBTU, EDCI) to generate a library of amides.

-

Aryl Halide Cross-Coupling: The 2-chlorophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids or Buchwald-Hartwig amination with various amines can be used to replace the chlorine atom, introducing significant structural diversity and allowing for the exploration of new pharmacophores.

-

Oxazole Ring Chemistry: While the oxazole ring is aromatic and relatively stable, it can participate in certain reactions. For instance, electrophilic substitution is possible, though the existing substituents will direct the regioselectivity.

Caption: Key derivatization pathways for drug discovery.

Applications in Research and Drug Development

This compound is primarily utilized as a strategic intermediate in the synthesis of more complex molecules with potential therapeutic value.[1]

-

Antitumor Agents: The oxazole scaffold is a component of several potent anticancer compounds. Research on related 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates has demonstrated significant cytotoxic activity against a panel of 60 human cancer cell lines, suggesting that derivatives of this core structure are promising candidates for oncology drug discovery.[2][8]

-

Antimicrobial Compounds: Its role as a precursor for potential antimicrobial agents is also noted.[1] The structural features can be tailored to target specific bacterial or fungal enzymes or cellular processes.

-

Chemical Libraries: Due to its multiple points of diversification, it is an ideal building block for generating combinatorial libraries. These libraries are essential tools in high-throughput screening campaigns to identify hit compounds against new biological targets.[1]

Handling, Storage, and Safety

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: For maximum product stability and longevity, long-term storage at -20°C is recommended.[3] Ensure the container is tightly sealed to prevent moisture uptake.

-

Safety: The compound is intended for research use only. While specific toxicity data is limited, related chlorinated aromatic compounds and acylating agents should be handled with care.

Conclusion

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is more than a simple chemical reagent; it is a versatile and powerful building block for medicinal chemistry and drug discovery. Its well-defined structure, multiple reactive handles, and the established biological relevance of the oxazole scaffold make it a high-value intermediate for developing next-generation therapeutics, particularly in the fields of oncology and infectious diseases. A thorough understanding of its properties, synthesis, and reactivity is crucial for scientists aiming to leverage its full potential.

References

-

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. MySkinRecipes. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

-

Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE. [Link]

- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central, National Institutes of Health. [Link]

-

methyl 2,4-diphenyl-1,3-oxazole-5-carboxylate. ChemSynthesis. [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central, National Institutes of Health. [Link]

-

Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

Sources

- 1. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. labsolu.ca [labsolu.ca]

- 5. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 6. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and agrochemical development. This document delves into the molecule's structural elucidation, synthesis, physicochemical properties, and potential applications, grounding all claims in verifiable scientific literature.

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of substituents on the oxazole core allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile building block for designing targeted therapeutic agents and novel agrochemicals. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, with its distinct substitution pattern, represents a key intermediate for creating diverse chemical libraries for screening and development.[2]

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the key identifiers and physicochemical characteristics of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.

Chemical Structure and Identifiers

-

IUPAC Name: Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

-

CAS Number: 89204-91-1[3]

-

Molecular Formula: C₁₁H₈ClNO₃[3]

-

Molecular Weight: 237.64 g/mol [3]

Physicochemical Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information. Further experimental determination of properties such as melting point, boiling point, and solubility is recommended for any practical application.

| Property | Value | Source(s) |

| Molecular Weight | 237.64 g/mol | [3] |

| Molecular Formula | C₁₁H₈ClNO₃ | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A logical synthetic approach involves the initial formation of the corresponding carboxylic acid, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, which can then be esterified to yield the target compound. A Chinese patent describes the synthesis of the acid chloride precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, from the carboxylic acid.[3] This suggests the feasibility of the initial acid synthesis.

The following diagram illustrates a potential two-step synthesis:

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Esterification of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (General Procedure)

The following is a generalized protocol for the esterification of a carboxylic acid to its methyl ester, which can be adapted for the synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. Common esterification methods include Fischer esterification, reaction with thionyl chloride followed by methanol, or using methylating agents like methyl iodide or trimethylsilyldiazomethane.[4]

Method 1: Thionyl Chloride followed by Methanol

-

Acid Chloride Formation: To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Esterification: Dissolve the crude acid chloride in anhydrous methanol and stir at room temperature for 1-3 hours.

-

Work-up: Remove the methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Structural Characterization (Anticipated Spectroscopic Data)

While experimental spectra for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate are not publicly available, the expected NMR and mass spectrometry data can be predicted based on the analysis of similar structures.[5][6]

¹H NMR:

-

Aromatic Protons (2-chlorophenyl group): Multiplets in the range of 7.2-7.8 ppm.

-

Oxazole Proton: A singlet around 8.0-8.5 ppm.

-

Methyl Ester Protons: A singlet around 3.8-4.0 ppm.

¹³C NMR:

-

Carbonyl Carbon (Ester): A signal in the range of 160-165 ppm.

-

Oxazole Ring Carbons: Signals between 120-160 ppm.

-

Aromatic Carbons (2-chlorophenyl group): Signals in the range of 125-135 ppm.

-

Methyl Ester Carbon: A signal around 52-55 ppm.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M+): Expected at m/z = 237 (for ³⁵Cl) and 239 (for ³⁷Cl) in a roughly 3:1 isotopic ratio.

Potential Applications in Research and Development

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities.[2] The presence of the reactive ester group and the modifiable aromatic ring allows for a variety of chemical transformations.

Role in Drug Discovery

The oxazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][7]

-

Antimicrobial Agents: The structural similarity of oxazoles to natural biomolecules allows them to interact with microbial targets. Research on various oxazole derivatives has shown promising activity against a range of bacterial and fungal pathogens.[8][9]

-

Antitumor Agents: Numerous studies have highlighted the potential of oxazole-containing compounds as anticancer agents.[10][11] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of cell proliferation. The 2,4,5-trisubstituted oxazole framework, in particular, has been a focus of antiproliferative drug design.[12]

The following diagram illustrates the central role of the title compound as a building block for generating a library of potentially bioactive derivatives.

Caption: Potential applications of the title compound.

Agrochemical Research

Similar to its role in pharmaceuticals, this oxazole derivative is also a building block in the development of new agrochemicals.[2] The structural features can be modified to design novel pesticides with specific modes of action against various pests.

Safety and Handling

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash hands and any exposed skin thoroughly after handling.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area.

-

Store in a cool, dry, and well-ventilated place.

-

Conclusion

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. While detailed experimental data for this specific molecule is sparse in the public domain, its structural features and the known bioactivities of related oxazole derivatives underscore its importance for further research and development. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for scientists in the field. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential.

References

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. Retrieved from [Link]

- Genc, H., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

-

Royal Society of Chemistry. (n.d.). Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

-

Thai Science. (n.d.). Research Article: Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl) - ThaiScience. Retrieved from [Link]

- MDPI. (2020). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 25(23), 5743.

-

ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

- Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930–3935.

-

National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

- IAJPS. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9).

- Asian Journal of Research in Biochemistry. (2019). Biochemical Studies of (5-P-chlorophenyl -2-benzo 5, 6-coumarin-3-yelthylidene aminothiazole) as Antitumor Agent. Asian Journal of Research in Biochemistry, 4(4), 1-13.

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link].htm]([Link])

Sources

- 1. iajps.com [iajps.com]

- 2. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate [myskinrecipes.com]

- 3. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. medicopublication.com [medicopublication.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS: 89204-91-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This document delves into its chemical properties, plausible synthetic routes, potential mechanisms of action, and the analytical methodologies crucial for its characterization. The insights provided herein are curated to empower researchers in leveraging this molecule for novel discoveries.

Core Molecular Attributes and Physicochemical Properties

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a 2-chlorophenyl group at the 5-position and a methyl carboxylate group at the 4-position of the oxazole ring are key structural features that dictate its reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 89204-91-1 | [1] |

| Molecular Formula | C₁₁H₈ClNO₃ | [1] |

| Molecular Weight | 237.64 g/mol | [1] |

| Storage Temperature | -20°C | [1] |

The chlorophenyl moiety introduces a degree of lipophilicity and can participate in various intermolecular interactions, including halogen bonding, which can be critical for binding to biological targets. The methyl ester functionality provides a site for potential hydrolysis or further chemical modification, making it a versatile intermediate in synthetic chemistry.[2]

Strategic Synthesis of the Oxazole Core

While a definitive, step-by-step protocol for the synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established methods for constructing the oxazole ring. A common and effective approach involves the reaction of a β-enamino ketoester with hydroxylamine.

Proposed Synthetic Pathway

A likely synthetic route would start from the condensation of a 1,3-dicarbonyl compound with an appropriate amine to form a β-enamino ketoester intermediate. This intermediate would then undergo a cyclization reaction with hydroxylamine to yield the desired oxazole ring system.

Diagram: Proposed Synthetic Workflow

Caption: A plausible two-step synthetic approach.

Representative Experimental Protocol

The following protocol is a representative example based on the synthesis of structurally similar oxazole derivatives.[3] Researchers should optimize these conditions for the specific synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.

Step 1: Synthesis of the β-enamino ketoester intermediate

-

To a solution of a suitable 2-chloro-benzoylacetate starting material in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude β-enamino ketoester, if necessary, by column chromatography.

Step 2: Cyclization to form the oxazole ring

-

Dissolve the purified β-enamino ketoester in a suitable solvent (e.g., ethanol).

-

Add hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture to reflux and maintain for a period determined by TLC monitoring.

-

After the reaction is complete, cool the mixture and concentrate it under reduced pressure.

-

Purify the final product, Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, using techniques such as recrystallization or column chromatography.

Potential Biological Activities and Mechanisms of Action

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is primarily recognized as a key intermediate in the synthesis of bioactive molecules with potential applications in oncology and infectious diseases.[2] While specific biological data for this exact compound is limited, the broader class of oxazole and isoxazole derivatives has demonstrated significant pharmacological potential.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of oxazole-containing compounds. The proposed mechanisms of action are often multifaceted and target-specific.

-

Tubulin Polymerization Inhibition: Some substituted oxazoles have been shown to interact with the colchicine binding site of tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

-

Kinase Inhibition: The oxazole scaffold can serve as a template for the design of kinase inhibitors. For instance, derivatives of oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4]

Diagram: Potential Anticancer Mechanisms

Caption: Two potential pathways for anticancer activity.

Antimicrobial Properties

The oxazole nucleus is also a feature in various compounds with antimicrobial activity. The mechanism can vary depending on the specific substituents and the target organism. Some oxazole derivatives have shown activity against Gram-positive bacteria.[5] The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, the methoxy protons of the ester group, and the oxazole ring proton.

-

¹³C NMR spectroscopy would provide signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the oxazole and phenyl rings. For structurally similar oxazole compounds, the oxazole ring carbons typically appear in the range of δ 108-180 ppm.[2]

-

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound (237.64 g/mol ).

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[6]

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for preliminary purity assessment.

Safety and Handling

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[7]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[7]

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Applications in Research and Development

The primary utility of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate lies in its role as a versatile building block for the synthesis of more complex molecules.[2]

-

Drug Discovery: It serves as a scaffold for the generation of libraries of oxazole-based compounds for screening against various biological targets. Its derivatization can lead to the discovery of novel drug candidates with improved potency and selectivity.[2]

-

Agrochemical Research: The structural motifs present in this compound are also relevant in the design of new pesticides.[2]

-

Organic Synthesis: The functional groups on the molecule, namely the ester and the chloro-substituted phenyl ring, allow for a wide range of chemical transformations, including coupling reactions and functional group interconversions.[2]

Conclusion

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a chemical intermediate with considerable potential in the fields of pharmaceutical and agrochemical research. Its structural features provide a foundation for the development of novel bioactive compounds. This guide has offered a comprehensive overview of its properties, a plausible synthetic approach, potential biological activities, and essential analytical and safety considerations to aid researchers in their scientific endeavors. Further investigation into the specific biological targets and mechanisms of action of its derivatives is a promising area for future research.

References

Sources

- 1. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate [myskinrecipes.com]

- 2. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public.pensoft.net [public.pensoft.net]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1] This guide will delve into the strategic design of the synthesis, the underlying reaction mechanisms, a detailed experimental protocol, and the analytical considerations for product characterization.

Introduction: The Significance of the Oxazole Moiety

Oxazole-containing molecules are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] Their ability to engage with a diverse range of biological receptors and enzymes through various non-covalent interactions makes them attractive scaffolds for the design of novel therapeutic agents.[1] The target molecule, Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, incorporates a substituted aryl group and a carboxylate functionality, providing valuable handles for further chemical modification and structure-activity relationship (SAR) studies.

Proposed Synthetic Strategy: A Modified Van Leusen Approach

While a specific, documented synthesis for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is not prevalent in the literature, a robust and logical pathway can be proposed based on the well-established Van Leusen oxazole synthesis.[3] This versatile reaction allows for the formation of the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) reagent.[4] A key variation of this reaction involves the use of isocyanoacetate esters, which enables the direct installation of a carboxylate group at the C4 position of the oxazole ring.

The proposed synthesis hinges on the base-catalyzed condensation of 2-chlorobenzaldehyde with methyl isocyanoacetate. This approach is advantageous due to the commercial availability of the starting materials and the generally mild reaction conditions associated with this class of transformations.

Reaction Pathway Overview

Caption: Proposed synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.

Mechanistic Insights: The Chemistry Behind the Transformation

The reaction proceeds through a series of well-understood steps, initiated by the deprotonation of the acidic α-carbon of methyl isocyanoacetate by a suitable base.

-

Deprotonation: A base, such as potassium carbonate, abstracts a proton from the α-carbon of methyl isocyanoacetate, generating a nucleophilic carbanion. The acidity of this proton is enhanced by the electron-withdrawing effects of both the isocyano and the ester groups.

-

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde, forming a tetrahedral intermediate.

-

Cyclization: The alkoxide intermediate then undergoes an intramolecular cyclization, with the oxygen atom attacking the electrophilic carbon of the isocyano group. This 5-endo-dig cyclization is a key step in forming the five-membered oxazoline ring.[5]

-

Dehydration/Aromatization: The oxazoline intermediate subsequently undergoes dehydration to yield the stable aromatic oxazole ring. In some variations of the Van Leusen synthesis, this step involves the elimination of a leaving group like p-toluenesulfinic acid from a TosMIC-derived intermediate.[3] In the case of isocyanoacetate, the aromatization is driven by the formation of the conjugated system.

Detailed Experimental Protocol

This protocol is a proposed methodology based on similar transformations found in the literature. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥98% | Sigma-Aldrich |

| Methyl Isocyanoacetate | C₄H₅NO₂ | 99.09 | ≥97% | Sigma-Aldrich |

| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |

| Methanol (Anhydrous) | CH₃OH | 32.04 | ≥99.8% | VWR |

| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.5% | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ≥98.5% | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Acros Organics |

Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.41 g, 10 mmol) and methyl isocyanoacetate (1.09 g, 11 mmol).

-

Dissolve the starting materials in anhydrous methanol (40 mL).

-

To this solution, add anhydrous potassium carbonate (2.07 g, 15 mmol) in one portion.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results and Characterization

The final product, Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, is expected to be a stable solid. The following table outlines the expected analytical data.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 2-chlorophenyl group (multiplet), a singlet for the oxazole C2-H, and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the oxazole ring carbons, the ester carbonyl carbon, and the methyl ester carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₁H₈ClNO₃). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretches of the oxazole ring, and C-Cl stretch of the aromatic ring. |

Conclusion

The proposed synthesis of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate via a modified Van Leusen reaction provides a scientifically sound and practical approach for obtaining this valuable heterocyclic compound. This guide offers a comprehensive framework for researchers and drug development professionals to undertake this synthesis, from the initial strategic planning to the final product characterization. The adaptability of the oxazole scaffold ensures that the synthesized molecule can serve as a key intermediate for the development of novel and potent therapeutic agents.

References

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

-

Van Leusen reaction. In Wikipedia. Retrieved from [Link]

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

-

Singh, R., Kumar, A., & Singh, A. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(3), 527-542. [Link]

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727–3732. [Link]

-

Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Link]

-

Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]

-

Li, Y., et al. (2022). Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. New Journal of Chemistry. [Link]

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Szabó, K. I., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 1118–1126. [Link]

-

Cox, M. J., et al. (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-5-carboxylates from Isoxazol-5(2H)-ones. Australian Journal of Chemistry, 56(8), 749-757. [Link]

-

Souldozi, A., & Yavari, I. (2018). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 118(23), 11474–11516. [Link]

-

Cannizzaro reaction. (2021, December 9). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Tran, M. (n.d.). Base-Catalyzed Oxidation-Reduction of Aldehydes by the Cannizzaro Reaction. Scribd. Retrieved from [Link]

-

Wawrzyniak, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5594. [Link]

-

Abdul Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(7), x230623. [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

"Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" derivatives and analogs

An In-depth Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate Derivatives and Analogs for Drug Discovery Professionals

Foreword

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, certain molecular frameworks, often termed "privileged scaffolds," repeatedly emerge as the basis for successful drugs. The oxazole core is one such scaffold, and its substituted derivatives are a focal point of modern medicinal chemistry. This guide provides a deep dive into the methyl 5-(2-chlorophenyl)oxazole-4-carboxylate core, offering a technical narrative for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the underlying rationale of molecular design, synthesis, and optimization, grounded in established scientific principles.

The Strategic Importance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the design of bioactive molecules. Its prevalence in natural products and FDA-approved drugs stems from a combination of favorable properties:

-

Metabolic Stability: The aromatic nature of the oxazole ring imparts resistance to metabolic degradation, a crucial attribute for any drug candidate.

-

Bioisosteric Versatility: It can act as a bioisostere for other chemical groups, such as esters and amides, allowing chemists to fine-tune a molecule's properties while retaining its core binding interactions.

-

Synthetic Accessibility: Robust and versatile synthetic methods allow for the creation of diverse libraries of oxazole-containing compounds.

The specific scaffold, methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, is of particular interest. The 2-chlorophenyl group at the 5-position introduces both steric bulk and an electron-withdrawing element, which can significantly influence binding affinity and selectivity. The methyl carboxylate at the 4-position serves as a versatile chemical handle for generating derivatives with modified pharmacokinetic and pharmacodynamic profiles.

Core Synthesis: Building the Foundation

The construction of the methyl 5-(2-chlorophenyl)oxazole-4-carboxylate core is efficiently achieved through well-established synthetic routes, most notably variations of the Robinson-Gabriel synthesis or related cyclization strategies. A common and reliable method involves the reaction of an appropriate benzaldehyde with an isocyanoacetate.

Experimental Protocol: Synthesis via Base-Catalyzed Cyclization

This protocol outlines a standard procedure for synthesizing the core scaffold.

-

Reagent Preparation: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1.0 eq) and methyl isocyanoacetate (1.1 eq) in anhydrous methanol.

-

Initiation of Reaction: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base is crucial for deprotonating the isocyanoacetate, facilitating its nucleophilic attack on the aldehyde.

-

Reaction Monitoring: Stir the mixture at ambient temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product.

-

Aqueous Work-up: Once the reaction is complete, quench the mixture with deionized water. This step removes the base and other water-soluble impurities.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate. The organic layer is then washed with brine to remove residual water.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure methyl 5-(2-chlorophenyl)oxazole-4-carboxylate.

Causality in Protocol Design:

-

The choice of a mild base like K₂CO₃ is critical to prevent side reactions, such as the self-condensation of the aldehyde.

-

Methanol is an excellent solvent choice as it effectively dissolves the reactants and is easily removed post-reaction.

-

Purification via column chromatography is a non-negotiable step to ensure the high purity required for accurate biological testing and subsequent derivatization.

Caption: Synthetic workflow for the oxazole core.

Derivatization Strategies: Probing Structure-Activity Relationships

The true potential of this scaffold is unlocked through systematic derivatization. The goal is to explore the chemical space around the core to identify modifications that enhance biological activity, selectivity, and drug-like properties.

Modification at the C4-Position: The Amide Library

The methyl ester at the C4-position is an ideal starting point for creating a library of diverse analogs. It can be readily converted into amides, which can introduce new hydrogen bond donors and acceptors, as well as varied steric and electronic features.

Experimental Protocol: Generation of an Amide Library

-

Saponification (Ester Hydrolysis): The methyl ester is first hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the core scaffold with a base like lithium hydroxide (LiOH) in a solvent mixture such as tetrahydrofuran (THF) and water.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a diverse panel of primary or secondary amines. A standard and highly efficient method utilizes a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).

-

Purification: Each resulting amide derivative is purified, typically using preparative HPLC, to ensure high purity for biological screening.

Caption: Workflow for C4-position amide derivatization.

Analog Synthesis: Modifying the Phenyl Ring

To further explore the structure-activity relationship (SAR), analogs with different substituents on the 5-phenyl ring can be synthesized. This is achieved by using appropriately substituted benzaldehydes as starting materials in the initial core synthesis protocol.

Structure-Activity Relationship (SAR) Analysis

The data generated from screening the derivative and analog libraries are crucial for building an SAR model. This model guides the rational design of next-generation compounds with improved potency and selectivity.

Table 1: Illustrative SAR Data for a Hypothetical Kinase Target

| Compound ID | R Group (at C4-Amide) | 5-Phenyl Substitution | IC₅₀ (nM) |

| 1 | -OCH₃ (Core Scaffold) | 2-Cl | >10,000 |

| 2 | -OH (Carboxylic Acid) | 2-Cl | >10,000 |

| 3 | -NH-Cyclopropyl | 2-Cl | 950 |

| 4 | -NH-Phenyl | 2-Cl | 320 |

| 5 | -NH-(4-Fluorophenyl) | 2-Cl | 150 |

| 6 | -NH-(4-Fluorophenyl) | 2-F | 85 |

| 7 | -NH-(4-Fluorophenyl) | 2,6-diCl | 450 |

SAR Insights:

-

The methyl ester and carboxylic acid (Compounds 1 & 2 ) are inactive, indicating that a larger, more complex group is required at the C4-position for target engagement.

-

The introduction of an amide linkage leads to a significant increase in potency (Compound 3 ).

-

Aromatic amides are preferred over aliphatic ones (compare Compound 4 to 3 ), suggesting a potential π-π stacking interaction in the binding pocket.

-

An electron-withdrawing substituent on the amide's phenyl ring further enhances potency (Compound 5 ), pointing to a favorable electronic interaction.

-

Modifying the substitution on the 5-phenyl ring also impacts activity. A 2-fluoro substitution is beneficial (Compound 6 ), while a bulkier 2,6-dichloro substitution is detrimental (Compound 7 ), suggesting steric constraints in that region of the binding site.

Conclusion and Future Outlook

The methyl 5-(2-chlorophenyl)oxazole-4-carboxylate core is a highly tractable and promising scaffold for drug discovery. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries, and the clear SAR trends that can be derived from these libraries enable a rational, iterative approach to lead optimization. Future efforts should focus on expanding the diversity of the amide library, exploring a wider range of substitutions on the 5-phenyl ring, and undertaking detailed ADME/Tox profiling of the most promising candidates. The integration of computational chemistry and structural biology will undoubtedly accelerate the journey from this privileged scaffold to a clinically viable therapeutic agent.

References

A comprehensive understanding of the principles discussed in this guide can be further enriched by consulting authoritative sources in medicinal and synthetic chemistry. The following links provide access to high-quality, peer-reviewed research in these areas.

-

Journal of Medicinal Chemistry: A leading journal from the American Chemical Society covering the relationship between molecular structure and biological activity. [Link]

-

Organic Letters: A premier journal for rapid communication of cutting-edge research in organic synthesis. [Link]

-

Chemical Reviews: Provides comprehensive and authoritative reviews of recent research in chemistry. [Link]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate. The oxazole core is a significant heterocyclic motif in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development.[1][2][3] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. It further details the experimental protocols necessary to acquire this data, grounded in established scientific principles. The causality behind experimental choices and the interpretation of spectral data are discussed to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[4] The oxazole ring is a key structural component in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] Precise characterization of these molecules is critical for confirming their identity, purity, and for establishing structure-activity relationships (SAR) during the drug development process. This guide will focus on the three primary spectroscopic techniques used for the characterization of such small organic molecules: NMR, IR, and MS.

Predicted Spectroscopic Data

While specific experimental spectra for Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate are not widely published, its structure allows for the prediction of key spectroscopic features. These predictions are based on the analysis of similar oxazole derivatives and fundamental principles of spectroscopy.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[6] For Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, both ¹H and ¹³C NMR are essential.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl group, the methyl protons of the ester, and potentially the single proton on the oxazole ring, though in this fully substituted case, there are no protons directly attached to the oxazole ring. The aromatic region will likely display a complex multiplet pattern due to the ortho, meta, and para protons on the chlorophenyl ring. The methyl ester protons will appear as a sharp singlet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key resonances will include those for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the 2-chlorophenyl ring. The chemical shifts of the oxazole ring carbons are particularly diagnostic.[7][8]

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| ~ 7.3-7.6 (m, 4H) | Ar-H |

| ~ 3.9 (s, 3H) | -OCH₃ |

Note: These are predicted values and may vary based on solvent and experimental conditions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9] For Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester, the C=N and C-O bonds within the oxazole ring, and the C-Cl bond of the chlorophenyl group.[9][10]

| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | ~ 1720-1740 | C=O stretch (ester) | | ~ 1600-1650 | C=N stretch (oxazole) | | ~ 1000-1300 | C-O stretch (ester and oxazole) | | ~ 750-800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[11] For Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (C₁₁H₈ClNO₃, MW: 237.64), the mass spectrum will show the molecular ion peak (M⁺) and fragment ions corresponding to the loss of specific groups.[12][13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

| Predicted Mass Spectrometry Data | | :--- | :--- | | m/z (Mass-to-Charge Ratio) | Assignment | | ~ 237/239 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) | | | Loss of -OCH₃ | | | Loss of -COOCH₃ | | | Fragmentation of the oxazole ring[11] |

Experimental Protocols

To obtain the spectroscopic data, the following validated protocols should be followed.

Workflow for Spectroscopic Analysis

Sources

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 8. research.rug.nl [research.rug.nl]

- 9. journalspub.com [journalspub.com]

- 10. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. labsolu.ca [labsolu.ca]

- 13. 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

"Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate" as a research chemical

An In-Depth Technical Guide to Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Abstract

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern chemical research and development. With the CAS Number 89204-91-1, this compound is not typically an end-product but rather a highly versatile intermediate, prized for its strategically placed functional groups that allow for extensive derivatization.[1] Its oxazole core, substituted with a reactive methyl ester and a modifiable chlorophenyl ring, serves as a foundational scaffold for the synthesis of compound libraries targeting a wide array of biological endpoints. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's core properties, synthetic strategies, key applications in medicinal and agrochemical research, and robust protocols for its characterization and handling. We will explore its role in the development of novel antitumor and antimicrobial agents and its emerging significance as a building block for advanced therapeutic modalities like protein degraders.[1][2]

Core Molecular Profile

A thorough understanding of the molecular characteristics of Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate is fundamental to its effective utilization in research.

Nomenclature and Chemical Identifiers

The compound is systematically identified by the following descriptors, which are crucial for accurate sourcing and regulatory documentation.

| Identifier | Value |

| Chemical Name | Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate |

| CAS Number | 89204-91-1[1][2][3] |

| Molecular Formula | C₁₁H₈ClNO₃[1][2][3] |

| Molecular Weight | 237.64 g/mol [1][3] |

| PubChem CID | 13290634[2] |

| InChI Key | InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |

Physicochemical and Handling Properties

The physical properties and storage conditions are critical for maintaining the compound's integrity and ensuring experimental reproducibility.

| Property | Value / Recommendation |

| Appearance | White to off-white solid (typical) |

| Purity | ≥98% (commonly available)[1][2] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMF. |

| Storage Temperature | Recommended storage at -20°C for long-term stability and maximum product recovery.[3] Although some suppliers indicate room temperature storage, refrigeration minimizes degradation.[1][2] |

| Handling | Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or chemical fume hood. |

Structural Analysis and Reactivity

The utility of this molecule is derived directly from its structure, which contains three key regions for chemical modification:

-

The Oxazole Ring: A stable, aromatic five-membered heterocycle that acts as a rigid scaffold, correctly orienting the substituents in three-dimensional space for interaction with biological targets.

-

The Methyl Ester (-COOCH₃): This group is the primary site for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for a vast range of amide derivatives via coupling with various amines. This is the most common strategy for building chemical libraries from this scaffold.

-

The 2-Chlorophenyl Group (-C₆H₄Cl): The chlorine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. This enables fine-tuning of steric and electronic properties to optimize biological activity.

Synthesis and Derivatization Strategies

While typically purchased as a starting material, understanding the synthesis of the core scaffold and its subsequent modification is essential for advanced research applications.

Conceptual Retrosynthetic Analysis

A plausible synthetic route can be envisioned by disconnecting the core structure into more fundamental precursors. The oxazole ring is often constructed from an α-acylamino ketone or a related open-chain precursor.

Caption: Retrosynthetic pathway for the target molecule.

Key Derivatization Workflow: From Ester to Bioactive Amide

The most critical workflow for this research chemical involves its conversion into a diverse library of amides. This two-step process unlocks its potential for structure-activity relationship (SAR) studies.

Sources

The Oxazole Scaffold: A Versatile Keel for Navigating Complex Therapeutic Waters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility allow for a diverse range of substitutions, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the significant therapeutic targets of substituted oxazoles, delving into the molecular mechanisms that underpin their efficacy in oncology, inflammation, infectious diseases, and neurology. We will explore the causality behind experimental designs for lead discovery and optimization, present detailed protocols for key biological assays, and visualize complex signaling pathways to offer a holistic understanding of this remarkable heterocyclic core in modern drug discovery.

Introduction: The Enduring Appeal of the Oxazole Moiety

The oxazole ring is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its planarity, ability to participate in hydrogen bonding and π-stacking interactions, and its role as a bioisostere for other functional groups contribute to its frequent appearance in clinically relevant molecules.[2] Marketed drugs such as the anti-inflammatory agent Oxaprozin and the dual PPARα/γ agonist Aleglitazar underscore the therapeutic success of oxazole-containing compounds.[3][4][5] This guide will systematically dissect the key therapeutic areas where substituted oxazoles have shown significant promise, focusing on their molecular targets and the experimental methodologies used to validate them.

The Oncological Armamentarium of Substituted Oxazoles

The fight against cancer has been a major impetus for the exploration of novel chemical entities, and substituted oxazoles have proven to be a rich source of anticancer agents. Their mechanisms of action are diverse, targeting various hallmarks of cancer.

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs. A novel series of 1,3-oxazole sulfonamides has been identified as potent inhibitors of tubulin polymerization.[6][7] These compounds bind to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

Table 1: Growth Inhibitory (GI50) Values of Lead Oxazole Sulfonamides against Leukemia Cell Lines [6][7]

| Compound | Mean GI50 (nM) |

| 16 | 48.8 |

| 22 | Not Specified in abstract |

| 30 | Not Specified in abstract |

| 32 | 44.7 (as 1-naphthyl sulfonamide) |

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

-

Reagents and Materials:

-

Purified bovine brain tubulin (>99%)

-

PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (1 mM stock)

-

Test compound (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Colchicine or Vinblastine (positive controls for depolymerization)[8]

-

Fluorescence plate reader with excitation at 360 nm and emission at 420 nm.

-

-

Procedure: [9]

-

Prepare a reaction mixture containing PEM buffer and GTP (1 mM final concentration).

-

Add the test compound at various concentrations (e.g., 0.08, 0.4, 2, and 10 µM) or the control compounds to the wells of a 96-well plate.[6]

-

Initiate the reaction by adding purified tubulin to each well.

-

Monitor the increase in fluorescence at 37°C for 30 minutes at 1-minute intervals.[9] The increase in fluorescence corresponds to the incorporation of a fluorescent reporter into the polymerizing microtubules.

-

Analyze the data by plotting fluorescence intensity versus time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase compared to the DMSO control.

-

Diagram 1: Tubulin Polymerization Inhibition by Oxazole Sulfonamides

Caption: Oxazole sulfonamides inhibit microtubule formation.

Silencing Oncogenic Signaling: STAT3 and Kinase Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. Oxazole derivatives have been shown to inhibit STAT3 signaling, although the direct binding target is often upstream kinases. Protein kinases, crucial regulators of cellular processes, are also prominent targets for oxazole-based anticancer agents.

Targeting Genomic Integrity: DNA Topoisomerase and G-Quadruplex Binders

DNA topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and cell death. Certain oxazole derivatives have been identified as inhibitors of these enzymes. Furthermore, G-quadruplexes, four-stranded DNA structures found in telomeres and oncogene promoter regions, are emerging as novel anticancer targets. Macrocyclic oxazoles, such as telomestatin, have been shown to bind and stabilize G-quadruplexes, leading to telomerase inhibition and apoptosis.[7]

This assay assesses the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in its melting temperature (ΔTm).

-

Reagents and Materials:

-

Fluorescently labeled oligonucleotide capable of forming a G-quadruplex (e.g., F21T with FAM and TAMRA at the ends).

-

Assay buffer (e.g., 10 mM sodium cacodylate, 0.1 M lithium chloride).

-

Test compound.

-

Real-time PCR instrument or a fluorometer with temperature control.

-

-

-

Prepare a solution of the fluorescently labeled oligonucleotide (e.g., 0.2 µM) in the assay buffer.

-

Add the test compound at a specific concentration (e.g., 1 µM).

-

Measure the fluorescence as the temperature is gradually increased.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex has denatured, resulting in a change in FRET signal.

-

An increase in Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.

-

Diagram 2: G-Quadruplex Stabilization by Macrocyclic Oxazoles

Caption: Stabilization of G-quadruplex DNA by macrocyclic oxazoles.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anticancer agents. Oxazole-based hydroxamates have been identified as highly potent and selective inhibitors of HDAC6.[12]

Table 2: Inhibitory Activity (IC50) of an Oxazole Hydroxamate against HDAC Isoforms [12]

| HDAC Isoform | IC50 (nM) | Selectivity Index vs. HDAC1 & HDAC8 |

| HDAC6 | 59 | >200 |

| HDAC1 | >11,800 | - |

| HDAC8 | >11,800 | - |

This assay provides a fluorometric method for screening HDAC inhibitors.

-

Reagents and Materials:

-

HDAC1 Inhibitor Screening Assay Kit (containing acetylated lysine substrate, HDAC1 enzyme, and developer).

-

Test compound.

-

96-well microplate.

-

Fluorescence plate reader (excitation: 340-360 nm, emission: 440-465 nm).

-

-

Procedure: [13]

-

In a microplate, incubate the acetylated lysine substrate with the HDAC1 enzyme in the presence of the test compound.

-

After the incubation period, add the HDAC developer to the reaction mixture.

-

The developer reacts with the deacetylated substrate to produce a fluorescent product.

-

Measure the fluorescence intensity. A decrease in fluorescence compared to the control (no inhibitor) indicates HDAC inhibition.

-

Modulating Oxidative Stress: Keap1-Nrf2 Pathway Activators